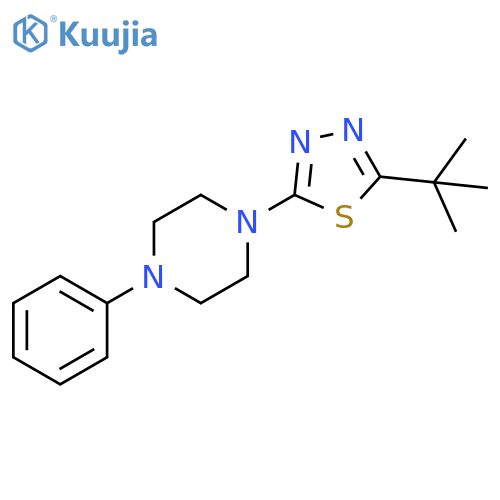

Cas no 2549008-28-6 (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine)

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine

- AKOS040724768

- 2549008-28-6

- F6754-7278

- 1-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-phenylpiperazine

-

- インチ: 1S/C16H22N4S/c1-16(2,3)14-17-18-15(21-14)20-11-9-19(10-12-20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3

- InChIKey: GJZUVNSHOOUNMP-UHFFFAOYSA-N

- ほほえんだ: N1(C2=NN=C(C(C)(C)C)S2)CCN(C2=CC=CC=C2)CC1

計算された属性

- せいみつぶんしりょう: 302.15651789g/mol

- どういたいしつりょう: 302.15651789g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 60.5Ų

じっけんとくせい

- 密度みつど: 1.165±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 449.5±55.0 °C(Predicted)

- 酸性度係数(pKa): 5.40±0.10(Predicted)

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6754-7278-5μmol |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-20mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 20mg |

$148.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-25mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 25mg |

$163.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-30mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 30mg |

$178.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-75mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-40mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 40mg |

$210.0 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-5mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 5mg |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-4mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 4mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-2μmol |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6754-7278-10mg |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine |

2549008-28-6 | 10mg |

$118.5 | 2023-09-07 |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine 関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazineに関する追加情報

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine: A Comprehensive Overview

The compound 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine, identified by the CAS registry number CAS No. 2549008-28-6, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a thiadiazole ring and a piperazine moiety, which contributes to its versatile reactivity and functional properties. Recent advancements in synthetic chemistry have enabled the efficient synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.

The thiadiazole ring system in 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is known for its aromatic stability and ability to participate in various chemical reactions. The presence of the tert-butyl group at the 5-position of the thiadiazole ring enhances the molecule's stability and provides steric protection to the reactive sites. This structural feature is particularly advantageous in drug design, where steric hindrance can play a critical role in modulating bioavailability and pharmacokinetics.

Piperazine rings are widely recognized for their ability to act as hydrogen bond donors and acceptors, making them valuable components in medicinal chemistry. In the case of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine, the piperazine moiety is further substituted with a phenyl group at the 4-position. This substitution introduces additional aromaticity and hydrophobicity to the molecule, which can influence its interactions with biological targets such as enzymes or receptors.

Recent studies have explored the potential of CAS No. 2549008-28-6 as a building block for constructing bioactive molecules. For instance, researchers have investigated its role in developing inhibitors for kinases and other enzyme targets associated with diseases such as cancer and neurodegenerative disorders. The compound's ability to form stable complexes with metal ions has also been leveraged in designing coordination polymers and materials with applications in catalysis and sensing.

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4 phenylpiperazine typically involves multi-step processes that combine nucleophilic aromatic substitution and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields and purity levels. Such advancements highlight the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.

In terms of pharmacological applications, preliminary studies suggest that CAS No. 2549008 28 6 exhibits moderate inhibitory activity against certain protease enzymes. This finding has sparked interest among researchers exploring its potential as a lead compound for developing anti-inflammatory or antiviral agents. Furthermore, computational modeling studies have provided insights into the molecule's binding modes and interactions with target proteins at an atomic level.

The unique combination of structural features in 1-(5-Tert-butylthiadiazol 2 yl) 4 phenyppiperazine makes it an attractive candidate for further exploration in diverse fields such as materials science and green chemistry. Its ability to participate in supramolecular assembly processes has been studied extensively, offering new perspectives on designing self-assembled nanostructures with tailored properties.

In conclusion, CAS No. 2549008 28 6, or 1-(5-Tert-butylthiadiazol 2 yl) 4 phenyppiperazine, represents a promising compound with multifaceted applications across various disciplines. Ongoing research continues to uncover new insights into its chemical behavior and biological relevance, underscoring its significance as a valuable tool for scientific advancement.

2549008-28-6 (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine) 関連製品

- 17626-86-7(2-(propan-2-yl)-1,3-benzothiazole)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)

- 1980076-44-5(Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)

- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)

- 1343702-03-3(Methyl 5-amino-2,3-dichlorobenzoate)

- 895417-71-7(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)

- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)

- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)

- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)